molecular formula C12H11ClN2OS B2853180 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 50772-64-0

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

Cat. No.: B2853180
CAS No.: 50772-64-0
M. Wt: 266.74
InChI Key: ANTVEXRUHJVROA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is a chemical compound with the molecular formula C11H9ClN2OS It is known for its unique structure, which includes a thiazole ring, a phenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 4-methyl-1,3-thiazole-2-amine and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines from nitro derivatives.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(1,3-thiazol-2-yl)benzamide
  • 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

These compounds share structural similarities but differ in the substitution patterns on the thiazole and phenyl rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTVEXRUHJVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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